Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate
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Overview
Description
Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-containing precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and bases, such as triethylamine, is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: The carbamate group can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of N-Boc-protected anilines through palladium-catalyzed reactions .
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine:
- Potential use as a pharmaceutical intermediate in the synthesis of various drugs.
- Investigated for its role in the development of new therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, facilitating various chemical transformations. The tert-butyl group provides stability to the carbamate, making it a preferred choice for protecting amino groups in organic synthesis .
Comparison with Similar Compounds
Tert-butyl carbamate: Shares the tert-butyl and carbamate functional groups but lacks the cyano group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl group instead of the cyano group.
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Features a bicyclic structure with a hydroxyl group.
Uniqueness: Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications in organic synthesis and pharmaceuticals. The combination of the tert-butyl and cyano groups makes it a versatile compound for various chemical transformations.
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
HWOVCNHAYAEVSJ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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